N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, an ethyl chain linked to the pyrazole nitrogen, and a 2-(3-methoxyphenyl)acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting hydrazine with acetylacetone in the presence of an acid catalyst.
N-alkylation: The pyrazole nitrogen is then alkylated with 2-chloroethanol to form N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)chloride.
Coupling with 3-methoxyphenylacetamide: The resulting intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of pyrazolidine derivatives.
Substitution: Substitution reactions at the pyrazole nitrogen or the phenyl ring can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Pyrazolidine derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The phenylacetamide moiety may play a role in binding to these targets, while the pyrazole ring may contribute to the compound's stability and reactivity.
Comparison with Similar Compounds
N-(2-(3,4-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Similar structure with a different position of the methyl groups on the pyrazole ring.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a different position of the methoxy group on the phenyl ring.
Uniqueness: The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-9-13(2)19(18-12)8-7-17-16(20)11-14-5-4-6-15(10-14)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGGLTQLHGIQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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